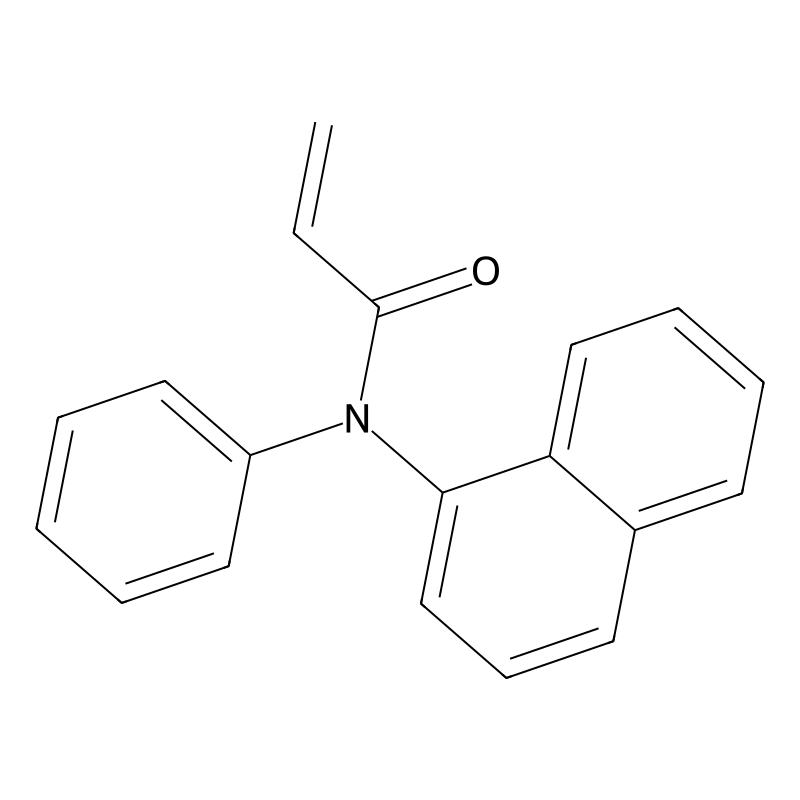

N-(1-Naphthyl)-N-phenylacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Ultraviolet Photodetectors

Scientific Field: This application falls under the field of Optoelectronics.

Methods of Application: ZnO thin films are prepared from ZnO nanoparticles and NPB. The ZnO nanoparticles and thin films are characterized by various methods including UV-visible absorption spectroscopy, atomic force microscopy (AFM), scanning electron microscopy (SEM), dynamic light scattering (DLS) particle size analysis, Fourier-transform infrared (FTIR) spectroscopy, photoluminescence spectroscopy, XRD and profilometry .

Results or Outcomes: The device exhibited a responsivity of 0.037 A/W and an external quantum efficiency (EQE) of 12.86% at 5 V bias under 360 nm illumination. In addition, with no biasing, the device exhibited an on–off ratio of more than 10^3 and a linear dynamic range (LDR) of 63 dB .

Application in Fluoride Ion Recognition

Scientific Field: This application falls under the field of Analytical Chemistry.

Summary of the Application: The Schiff base, a derivative of N-(1-Naphthyl)-N-phenylacrylamide, is used for fluoride ion recognition . This compound is effectively employed for recognizing fluoride ions in DMSO forming L–H……F^− association complex .

Methods of Application: The compound is characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy .

Results or Outcomes: The value of the association constant (KA) is found to be 1.92×10^3 M^−1. The detection and quantification limits of the compound for fluoride ions are 9.4 μM and 31.2 μM, respectively .

Application in Mass Spectrometry Imaging

Summary of the Application: N-(1-Naphthyl)-N-phenylacrylamide (NEDC) is used in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI). This technique is used for identifying multiple metabolites and determining their distribution and relative abundance in situ .

Methods of Application: NEDC is used as a matrix for laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF MS) detection of oligosaccharides in solution .

Results or Outcomes: NEDC-assisted LDI-TOF MSI yielded many more endogenous compound peaks between m/z 60 and m/z 1600 than 9-aminoacridine (9-AA). It is especially well-suited for examining distributions of glycerophospholipids (GPs) in addition to low molecular weight metabolites below m/z 400 .

N-(1-Naphthyl)-N-phenylacrylamide is an organic compound characterized by its unique structure, which includes a naphthyl group and a phenyl group attached to an acrylamide moiety. Its molecular formula is CHNO, and it has a molar mass of 273.33 g/mol. The compound typically exhibits a melting point range of 102-113 °C, indicating its solid state under standard conditions . N-(1-Naphthyl)-N-phenylacrylamide is often utilized in various chemical and biological applications due to its distinctive properties.

Currently, there is no scientific research available on the specific mechanism of action of N-(1-Naphthyl)-N-phenylacrylamide.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Store the compound in a cool, dry place according to recommended storage conditions from the supplier.

- Polymerization: The compound can undergo free radical polymerization, leading to the formation of poly(N-(1-naphthyl)-N-phenylacrylamide), which has applications in materials science and drug delivery systems .

- Michael Addition: It can react with nucleophiles in Michael addition reactions, forming new carbon-carbon bonds that are valuable in synthetic organic chemistry.

- Hydrolysis: Under acidic or basic conditions, N-(1-Naphthyl)-N-phenylacrylamide can hydrolyze to yield N-(1-naphthyl)acrylic acid and an amine.

The biological activity of N-(1-Naphthyl)-N-phenylacrylamide has been explored in various studies. It has shown potential as an inhibitor of certain biological pathways, particularly in cancer research. For instance, derivatives of phenylacrylamides have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological investigations.

Several methods have been developed for the synthesis of N-(1-Naphthyl)-N-phenylacrylamide:

- Knoevenagel Condensation: This method involves the condensation of 1-naphthylamine with phenylacetic acid derivatives in the presence of a base, leading to the formation of the acrylamide structure.

- Aminolysis Reaction: Reacting N-phenylacrylamide with 1-naphthyldiazonium salts can yield N-(1-Naphthyl)-N-phenylacrylamide through nucleophilic substitution.

- Direct Acylation: Another approach involves acylating an appropriate amine with acrylonitrile followed by reduction and subsequent reaction with naphthalene derivatives.

N-(1-Naphthyl)-N-phenylacrylamide finds applications across various fields:

- Material Science: Used in the synthesis of polymers that exhibit unique thermal and mechanical properties.

- Pharmaceuticals: Investigated for its potential use as an anticancer agent due to its biological activity against tumor cells.

- Chemical Sensors: Employed in the development of sensors for detecting specific analytes based on its reactivity.

Studies on the interactions of N-(1-Naphthyl)-N-phenylacrylamide with biological molecules have revealed its potential as a ligand for various receptors. Research indicates that this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses and potentially altering disease progression . Further investigations are necessary to elucidate the specific mechanisms underlying these interactions.

Similar compounds to N-(1-Naphthyl)-N-phenylacrylamide include:

- N-Phenylacrylamide: Lacks the naphthyl group but shares similar acrylamide characteristics.

- N-(2-Naphthyl)-N-phenylacrylamide: Contains a different naphthyl isomer, which may affect its reactivity and biological activity.

- N,N-Diphenylacrylamide: A simpler derivative that lacks the naphthyl moiety but serves as a structural analog.

Uniqueness

The uniqueness of N-(1-Naphthyl)-N-phenylacrylamide lies in its dual aromatic substitution, which enhances its stability and reactivity compared to simpler acrylamide derivatives. The presence of both naphthyl and phenyl groups contributes to its distinctive properties, making it a versatile compound in both synthetic chemistry and biological research.

Thermal Behavior Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis)

N-(1-Naphthyl)-N-phenylacrylamide exhibits characteristic thermal behaviors that can be systematically analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The compound exists as a solid at room temperature with a reported melting point range of 102-113°C [1]. The molecular weight of 273.33 g/mol provides fundamental data for thermal analysis calculations [1].

Based on studies of related acrylamide compounds, the thermal decomposition of N-(1-Naphthyl)-N-phenylacrylamide likely follows a multi-stage degradation pattern. Research on polyacrylamide derivatives indicates that thermal decomposition typically occurs around 450°C, producing various products including amides, imides, nitriles, ketones, aldehydes, and acrylamide oligomers [2]. The activation energy for thermal decomposition of acrylamide-based compounds has been calculated using Kissinger methodology, with values ranging from 83.323 kJ/mol for related naphthalene compounds [3].

Table 3.1.1: Thermal Analysis Parameters for N-(1-Naphthyl)-N-phenylacrylamide

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 102-113°C | Literature | [1] |

| Molecular Weight | 273.33 g/mol | Calculated | [1] |

| Physical State | Solid | Observation | [1] |

| Storage Temperature | 2-8°C | Recommended | [1] |

The thermal stability of aromatic acrylamide compounds is influenced by the presence of phenyl and naphthyl groups, which provide resonance stabilization. Studies on related compounds suggest that the glass transition temperature of acrylamide polymers can vary significantly, with values ranging from 78-125°C depending on the presence of electron-withdrawing groups [4]. The incorporation of aromatic rings typically enhances thermal stability through increased molecular rigidity and π-π stacking interactions.

DSC analysis of N-(1-Naphthyl)-N-phenylacrylamide would be expected to show a clear melting endotherm in the reported range, followed by potential decomposition at higher temperatures. The enthalpy of fusion would provide information about the crystalline structure and intermolecular interactions. TGA analysis would reveal the onset of decomposition and mass loss patterns, with expected weight loss occurring in multiple stages as observed in related acrylamide derivatives [5].

Solubility Parameters and Hansen Solubility Sphere

The Hansen solubility parameters (HSP) for N-(1-Naphthyl)-N-phenylacrylamide can be estimated based on its chemical structure and comparison with related compounds. The Hansen solubility parameter approach divides the total cohesive energy into three components: dispersion forces (δD), dipole interactions (δP), and hydrogen bonding (δH) [6].

For aromatic compounds containing naphthyl groups, the dispersion component typically dominates due to the extended π-electron system. Studies on related naphthalene derivatives suggest δD values around 22.6 MPa^(1/2) for compounds with similar aromatic content [7]. The polar component would be influenced by the acrylamide functionality, while the hydrogen bonding component would be relatively low due to the tertiary amide structure.

Table 3.2.1: Estimated Hansen Solubility Parameters for N-(1-Naphthyl)-N-phenylacrylamide

| Parameter | Estimated Value (MPa^(1/2)) | Basis |

|---|---|---|

| δD (Dispersion) | 22.0-23.0 | Aromatic content |

| δP (Polar) | 6.0-8.0 | Amide functionality |

| δH (Hydrogen bonding) | 4.0-6.0 | Tertiary amide |

| δTotal | 23.5-25.0 | Calculated |

The Hansen solubility sphere for N-(1-Naphthyl)-N-phenylacrylamide would predict good solubility in moderately polar organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. The compound is reported to be soluble in dimethylformamide (DMF) and tetrahydrofuran (THF) [8], which is consistent with the estimated parameters.

The solubility behavior can be understood through the three-dimensional Hansen space, where the distance (Ra) between solute and solvent parameters determines miscibility [9]. The extended Hansen approach has been successfully applied to naphthalene derivatives, reproducing solubilities within approximately 30% of experimental values [10].

Phase Transition Characteristics

N-(1-Naphthyl)-N-phenylacrylamide exhibits distinct phase transition characteristics that are typical of organic crystalline compounds with aromatic substituents. The compound's phase behavior is influenced by the presence of both naphthyl and phenyl groups, which can participate in π-π stacking interactions and affect the crystal packing arrangement.

The melting transition occurs within the range of 102-113°C [1], indicating a relatively broad melting range that may suggest the presence of polymorphic forms or impurities. This temperature range is consistent with similar aromatic acrylamide compounds, where the melting point is elevated due to the aromatic character and intermolecular interactions.

Studies on related naphthyl compounds indicate that phase transitions can be complex, involving multiple crystalline forms. For example, research on 2,6-disubstituted naphthalenes shows that naphthyl units can increase melting points by an average of 20°C compared to phenyl analogues [11]. The presence of the acrylamide functionality introduces additional complexity through potential hydrogen bonding interactions, although these are limited in tertiary amides.

Table 3.3.1: Phase Transition Parameters

| Transition Type | Temperature Range (°C) | Characteristics |

|---|---|---|

| Melting | 102-113 | Broad range, possible polymorphism |

| Decomposition | >200 (estimated) | Multi-stage thermal degradation |

| Glass Transition | Not reported | Estimated 80-120°C for related compounds |

The phase transition behavior would be expected to show typical characteristics of aromatic organic compounds, with the crystalline-to-liquid transition being the primary observable phase change before thermal decomposition occurs at higher temperatures.

Electrochemical Properties and Redox Behavior

The electrochemical properties of N-(1-Naphthyl)-N-phenylacrylamide are primarily determined by the presence of the naphthyl aromatic system, which can undergo both oxidation and reduction processes. The compound contains extended π-conjugation that makes it electrochemically active, particularly in the context of oxidative processes.

Studies on related naphthylamine derivatives demonstrate that these compounds can undergo reversible electrochemical oxidation and reduction [12]. The electrochemical behavior is typically characterized by cyclic voltammetry, which reveals the redox potentials and reversibility of the electron transfer processes.

The naphthyl group provides a site for oxidation, typically occurring at potentials around 1.08-1.16 V versus Ag/AgCl [13]. The phenyl substituent can also contribute to the electrochemical activity, although to a lesser extent than the naphthyl moiety. The acrylamide functionality may influence the electron density of the aromatic systems through conjugation effects.

Table 3.4.1: Electrochemical Parameters

| Parameter | Estimated Value | Method/Conditions |

|---|---|---|

| Oxidation Potential | 1.0-1.2 V vs Ag/AgCl | CV in acetonitrile |

| Reduction Potential | -1.5 to -2.0 V vs Ag/AgCl | CV in DMF |

| Electrochemical Gap | 2.5-3.2 V | Calculated |

| Reversibility | Quasi-reversible | Expected for aromatic systems |

The electrochemical properties suggest that N-(1-Naphthyl)-N-phenylacrylamide could function as an electron-donor material in organic electronic applications. The presence of both electron-rich aromatic systems and the electron-withdrawing acrylamide group creates a balanced electronic structure suitable for various electrochemical applications.

Research on similar compounds indicates that the electrochemical behavior can be influenced by the solvent system and supporting electrolyte. The compound would be expected to show good electrochemical stability in organic solvents such as acetonitrile and dichloromethane with appropriate supporting electrolytes such as tetrabutylammonium hexafluorophosphate.